Labetalol Impurity A Labetalol Impurity A This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia.
Labetalol Impurity A is an impurity of Labetalol, a medication used for the treatment of high blood pressure, and also for long term management of angina.
Brand Name: Vulcanchem
CAS No.: 1391051-99-2
VCID: VC0193107
InChI: InChI=1S/C19H23NO4/c1-13(7-8-14-5-3-2-4-6-14)20-12-18(22)15-9-10-17(21)16(11-15)19(23)24/h2-6,9-11,13,18,20-22H,7-8,12H2,1H3,(H,23,24)
SMILES: CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)O)O
Molecular Formula: C19H23NO4
Molecular Weight: 329.40

Labetalol Impurity A

CAS No.: 1391051-99-2

Cat. No.: VC0193107

Molecular Formula: C19H23NO4

Molecular Weight: 329.40

Purity: ≥98%

* For research use only. Not for human or veterinary use.

Labetalol Impurity A - 1391051-99-2

Specification

CAS No. 1391051-99-2
Molecular Formula C19H23NO4
Molecular Weight 329.40
IUPAC Name 2-hydroxy-5-[1-hydroxy-2-(4-phenylbutan-2-ylamino)ethyl]benzoic acid
Standard InChI InChI=1S/C19H23NO4/c1-13(7-8-14-5-3-2-4-6-14)20-12-18(22)15-9-10-17(21)16(11-15)19(23)24/h2-6,9-11,13,18,20-22H,7-8,12H2,1H3,(H,23,24)
Standard InChI Key DZBUYRWVQLOXQQ-UHFFFAOYSA-N
SMILES CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)O)O
Appearance Solid Powder

Introduction

Chemical Identity and Nomenclature

Labetalol Impurity A, also known as "Labetalol-1-carboxylic Acid," is a specific structural variant related to the parent compound Labetalol Hydrochloride. This impurity is formally recognized in pharmacopoeial standards, particularly the European Pharmacopoeia (EP). The compound possesses distinct chemical identifiers that facilitate its recognition and analysis in laboratory settings .

The full chemical nomenclature and identifiers for Labetalol Impurity A include:

ParameterInformation
Systematic Name2-hydroxy-5-[1-hydroxy-2-(4-phenylbutan-2-ylamino)ethyl]benzoic acid
Common NameLabetalol-1-carboxylic Acid
CAS Registry Number1391051-99-2
Molecular FormulaC19H23NO4
Molecular Weight329.39 g/mol
SMILESCC(CCc1ccccc1)NCC(O)c2ccc(O)c(c2)C(=O)O
InChIInChI=1S/C19H23NO4/c1-13(7-8-14-5-3-2-4-6-14)20-12-18(22)15-9-10-17(21)16(11-15)19(23)24/h2-6,9-11,13,18,20-22H,7-8,12H2,1H3,(H,23,24)
Hydrochloride Salt CAS2726492-68-6

The compound contains stereogenic centers, leading to the existence of multiple stereoisomers. Commercial standards often contain a mixture of these stereoisomers unless specifically labeled as resolved enantiomers .

Physical and Chemical Properties

Understanding the physical and chemical properties of Labetalol Impurity A is essential for developing effective analytical methods and appropriate handling procedures. The compound demonstrates specific physicochemical characteristics that influence its behavior during analyses and storage .

The key physical and chemical properties are summarized in the following table:

PropertyValue
Physical StateSolid
ColorPale Beige to Light Brown
Melting Point>172°C (with decomposition)
Boiling Point565.9±50.0 °C (Predicted)
Density1.231±0.06 g/cm³ (Predicted)
SolubilitySlightly soluble in DMSO (heated), Methanol (heated)
pKa3.08±0.10 (Predicted)
StabilityHygroscopic

Structural Relationship to Labetalol

Labetalol Impurity A is structurally related to Labetalol Hydrochloride, which is an alpha- and beta-adrenergic blocking agent used in the treatment of hypertension. The impurity features a carboxylic acid group at a position where the parent compound contains a different functional group, accounting for its designation as a "carboxylic acid" derivative .

The structural relationship between Labetalol and its Impurity A is significant for understanding the potential formation pathways during synthesis or degradation processes. This knowledge helps in developing strategies to minimize impurity formation during manufacturing and formulation development .

Analytical Characterization Methods

Several analytical methods have been developed and validated for the detection and quantification of Labetalol Impurity A in pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) represents the most commonly employed technique due to its sensitivity and specificity .

A typical HPLC method for the analysis of Labetalol Impurity A includes:

ParameterCondition
ColumnGemini NX-C18 or XBridge C18 (3.5 μm)
Mobile PhaseGradient elution system
DetectionUV detection
Flow RateAdjusted for specific column dimensions
Retention TimeApproximately 23.05 minutes (may vary with conditions)
System SuitabilityResolution between Labetalol and Impurity A: 5.86 (average)

Research indicates that when using the Gemini NX-C18 column with appropriate method parameters, the relative standard deviation (RSD) for system suitability is approximately 2.96%, demonstrating acceptable precision for quality control purposes .

Pharmacopoeial Standards and Specifications

Labetalol Impurity A is recognized in various pharmacopoeial monographs, including the European Pharmacopoeia (EP). These official standards provide specifications for acceptable limits of this impurity in Labetalol Hydrochloride drug substance and product formulations .

ParameterRequirement
IdentificationComparison with reference standard
PurityEuropean Pharmacopoeia (EP) Reference Standard grade
Limit in Labetalol HClTypically specified as percentage of active ingredient
Testing MethodHPLC with defined system suitability requirements

For method validation studies, standard solutions containing specific concentrations of Labetalol Impurity A are prepared. A typical identification solution may contain 500 ppm of Labetalol and 0.5 ppm of each impurity, including Impurity A .

SupplierProduct FormatRegulatory Compliance
SynZealReference StandardIn Stock (SZ-L007041)
LGC StandardsNeat Reference StandardEuropean Pharmacopoeia (EP) CRS
USPReference Standard (25 mg)USP Reference Standard
Sigma-AldrichReference StandardEuropean Pharmacopoeia (EP) Reference Standard
TRC100 mgResearch Grade
Medical Isotopes, Inc.100 mg, 1 gResearch Grade

Analytical Method Validation

Validation of analytical methods for Labetalol Impurity A follows regulatory guidelines, including those from the United States Pharmacopeia (USP) and Food and Drug Administration (FDA). The validation process includes assessment of several critical parameters to ensure the reliability and accuracy of the analytical method .

Key validation parameters include:

ParameterDescriptionTypical Approach
SpecificityAbility to unequivocally assess the analyteComparison of retention times against blank, placebo & known impurities
LinearityProportional relationship between concentration and responseTesting at LOQ (25%), 50%, 80%, 100%, 150%, 200%, 300% levels
AccuracyCloseness to true valueRecovery studies at LOQ, 100%, and 200% levels
Limit of Detection (LOD)Lowest detectable concentrationTypically 30% of LOQ
Limit of Quantification (LOQ)Lowest quantifiable concentrationSpecific preparation protocol ensuring reliable quantification

For linearity assessment, a standard stock solution of 100 ppm is typically prepared, diluted to 10 ppm, and further diluted to create a concentration range for analysis. The LOQ solution is prepared to contain approximately 25% of the standard concentration, while LOD solutions contain approximately 30% of the LOQ concentration .

Significance in Pharmaceutical Quality Control

Monitoring and controlling Labetalol Impurity A levels are critical aspects of pharmaceutical quality control for Labetalol Hydrochloride products. The presence of this impurity above specified limits may impact the safety and efficacy of the medication .

Regulatory authorities require pharmaceutical manufacturers to implement robust analytical methods for detecting and quantifying Labetalol Impurity A as part of their quality control processes. These methods must be validated according to current guidelines to ensure reliable results .

The control of Labetalol Impurity A aligns with broader regulatory requirements for impurity control in pharmaceutical products, which aim to minimize potential risks associated with impurities while ensuring consistent product quality. As an alpha- and beta-adrenergic antagonist used to treat hypertension, Labetalol helps prevent serious conditions such as strokes, heart attacks, and kidney problems, making quality control particularly important .

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